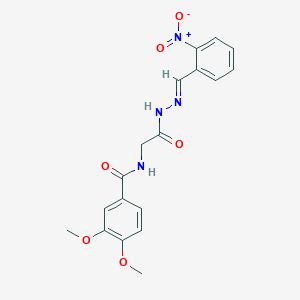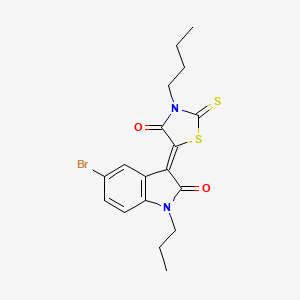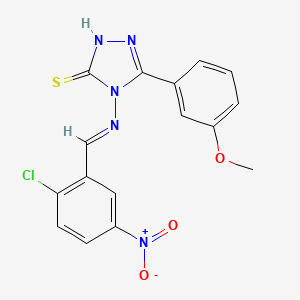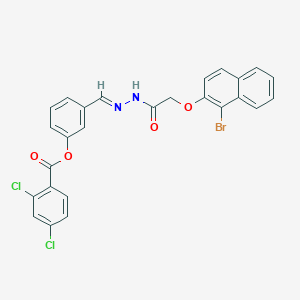![molecular formula C28H29N3OS B12014644 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12014644.png)
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical formula is C22H24N4S1O1 .
- The compound’s structure combines an aromatic triazole ring with bulky substituents, making it interesting for various applications.
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole: belongs to the class of , which are five-membered heterocyclic compounds containing three nitrogen atoms.
準備方法
- Synthetic Routes :
- Several synthetic routes exist, but one common method involves cyclization of appropriate precursors.
- For example, starting from 4-methoxybenzaldehyde , 4-tert-butylbenzaldehyde , and thiourea , the triazole ring forms via a condensation reaction.
- The 2E configuration of the double bond in the side chain is crucial for its biological activity.
- Reaction Conditions :
- Cyclization typically occurs under acidic conditions.
- Solvents like ethanol , methanol , or acetonitrile are commonly used.
- Industrial Production :
- Industrial-scale production details are proprietary, but academic research provides insights into laboratory-scale synthesis.
化学反応の分析
- Reactivity :
- Oxidation : The compound can undergo oxidation reactions, leading to various oxidation states of sulfur and nitrogen.
- Reduction : Reduction of the triazole ring or the side chain is possible.
- Substitution : Substituents on the phenyl rings can be modified via substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
- Reduction : Hydrazine , sodium borohydride (NaBH4) , or palladium on carbon (Pd/C) .
- Substitution : Halogenating agents (e.g., bromine , chlorine ).
- Major Products :
- Oxidation may yield sulfoxides or sulfones.
- Reduction can lead to the corresponding amines.
- Substitution modifies the phenyl rings.
科学的研究の応用
- 化学 :
- 他の化合物の合成におけるビルディングブロックとして使用される。
- 金属イオンとの配位化学が調査されている。
- 生物学と医学 :
- 抗真菌剤 または抗菌剤 としての可能性。
- 抗がん剤 としての特性が研究されている。
- 生物学的受容体との相互作用が調査されている。
- 産業 :
- その特殊な構造のために、産業での応用は限られている。
- 材料科学または触媒作用で役立つ可能性がある。
作用機序
- 標的と経路 :
- 特定の受容体または酵素に結合する。
- 細胞の増殖、アポトーシス、または炎症に関連する細胞プロセスを調節する。
- 正確なメカニズムを解明するには、さらなる研究が必要である。
類似化合物との比較
- 類似化合物 :
- 1,2,4-トリアゾール : 置換基の異なる他のトリアゾール。
- アゾール : イミダゾールとピラゾールを含む。
- フェニルチアゾール : 関連する複素環。
- 独自性 :
- 嵩高いフェニル基と硫黄含有側鎖の組み合わせが、この化合物を際立たせている。
- その特定の生物活性は、構造的に類似した化合物とは異なる。
特性
分子式 |
C28H29N3OS |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C28H29N3OS/c1-28(2,3)23-14-12-22(13-15-23)26-29-30-27(31(26)24-16-18-25(32-4)19-17-24)33-20-8-11-21-9-6-5-7-10-21/h5-19H,20H2,1-4H3/b11-8+ |
InChIキー |
LXZNXCMCZHLHFQ-DHZHZOJOSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SC/C=C/C4=CC=CC=C4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014600.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014605.png)

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12014628.png)

![4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12014641.png)

